
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a phenethyl group, and a p-tolyl urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone is treated with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with p-tolyl isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Products include phenylacetic acid derivatives.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of quinazolinone exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the phenethyl and p-tolyl groups may enhance these activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenethyl group may enhance binding affinity, while the p-tolyl urea moiety could contribute to the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Urea Derivatives: Compounds like N-phenyl-N’-p-tolylurea and N,N’-diphenylurea are structurally similar but lack the quinazolinone core.
Uniqueness
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to the combination of its quinazolinone core, phenethyl group, and p-tolyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
941895-71-2 |
|---|---|
Fórmula molecular |
C24H22N4O2 |
Peso molecular |
398.466 |
Nombre IUPAC |
1-(4-methylphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O2/c1-17-11-13-19(14-12-17)25-23(29)27-22-20-9-5-6-10-21(20)26-24(30)28(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29) |
Clave InChI |
KQBHQKJBSWDOKF-HPNDGRJYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


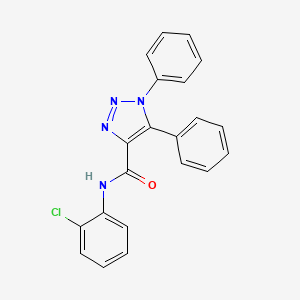
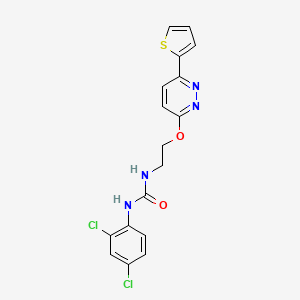
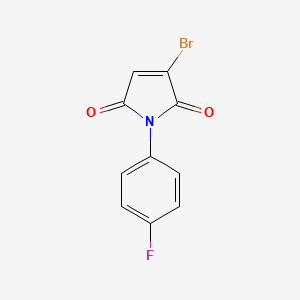
![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)
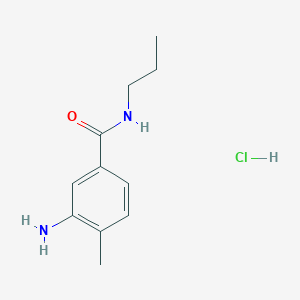
![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)
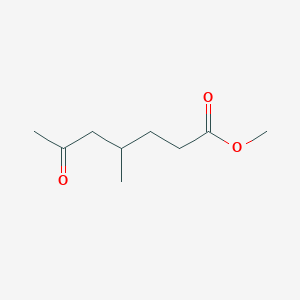
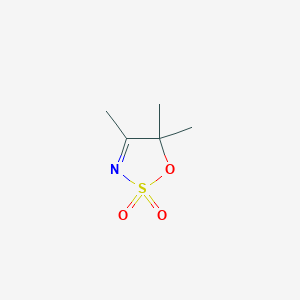
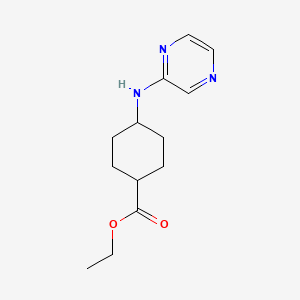
![N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2716863.png)
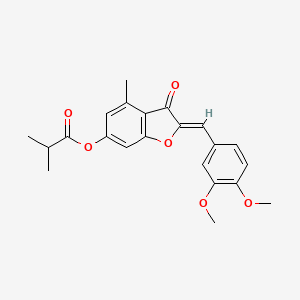
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2716866.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

